molecular formula C25H24N4O5S B2538500 4-[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide CAS No. 1207025-15-7

4-[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2538500
CAS No.: 1207025-15-7
M. Wt: 492.55
InChI Key: RQUBGIXAJKBFFW-UHFFFAOYSA-N
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Description

4-[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C25H24N4O5S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A key area of research involves the synthesis and characterization of compounds related to 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide. Studies have focused on synthesizing various related compounds and analyzing their structures using techniques like IR, NMR, and mass spectrometry. These efforts are essential for understanding the chemical properties and potential applications of such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation

Research has also been conducted on the biological evaluation of compounds similar to 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide. This includes studying their antimicrobial properties and potential for use in drug development. Molecular docking studies are often used to predict how these compounds might interact with biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).

Polymer Synthesis

Some research has explored using structurally related compounds in the synthesis of novel polymers. These polymers have been characterized for their solubility, thermal stability, and potential applications in areas like adsorption of dyes or ions from solutions (Rafiee & Mohagheghnezhad, 2018).

Potential in Drug Design

Studies have also investigated the use of related compounds in the design of new drugs, particularly focusing on their interaction with biological molecules. This research is crucial for discovering new therapeutics, especially in the fields of antimicrobial and antiviral drugs (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Properties

IUPAC Name

4-[2-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-32-21-12-18(13-22(14-21)33-2)28-23(30)16-35-25-26-9-10-29(25)19-7-5-17(6-8-19)24(31)27-15-20-4-3-11-34-20/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUBGIXAJKBFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.